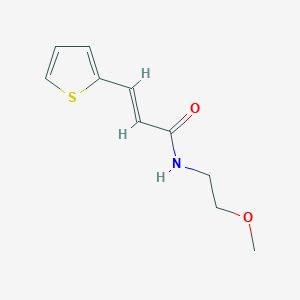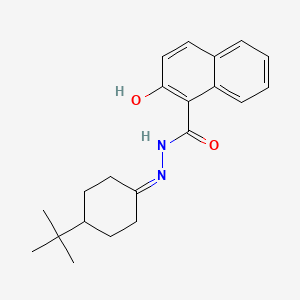![molecular formula C18H16Cl2F3N3O B4757832 N-(3,5-dichlorophenyl)-4-[3-(trifluoromethyl)phenyl]-1-piperazinecarboxamide](/img/structure/B4757832.png)
N-(3,5-dichlorophenyl)-4-[3-(trifluoromethyl)phenyl]-1-piperazinecarboxamide
Vue d'ensemble
Description
N-(3,5-dichlorophenyl)-4-[3-(trifluoromethyl)phenyl]-1-piperazinecarboxamide (also known as BCTC) is a chemical compound that has gained significant attention in scientific research due to its potential as a therapeutic agent. BCTC belongs to the class of piperazinecarboxamides and is a potent and selective antagonist of the transient receptor potential cation channel subfamily V member 1 (TRPV1) receptor.
Mécanisme D'action
BCTC selectively blocks the TRPV1 receptor, which is a non-selective cation channel that is activated by various stimuli such as heat, capsaicin, and protons. TRPV1 receptors are expressed in sensory neurons and are involved in the perception of pain, temperature, and itch. By blocking these receptors, BCTC can reduce the sensitivity of these neurons and alleviate pain, itch, and inflammation.
Biochemical and physiological effects:
BCTC has been shown to have potent analgesic effects in animal models of pain. It has also been shown to reduce itch and inflammation in animal models. BCTC's selectivity for TRPV1 receptors means that it has minimal side effects compared to other pain medications that target multiple receptors.
Avantages Et Limitations Des Expériences En Laboratoire
BCTC's selectivity for TRPV1 receptors makes it a valuable tool for studying the role of these receptors in pain, itch, and inflammation. However, its potency and selectivity also make it difficult to use in vivo, as high concentrations are required to achieve the desired effects. BCTC is also not very soluble in water, which can limit its use in certain experiments.
Orientations Futures
Future research on BCTC could focus on developing more potent and selective TRPV1 antagonists that are easier to use in vivo. BCTC could also be investigated for its potential use in the treatment of other conditions such as cancer, as TRPV1 receptors have been shown to be involved in cancer cell proliferation and survival. Additionally, BCTC's mechanism of action could be further studied to better understand the role of TRPV1 receptors in pain, itch, and inflammation.
Applications De Recherche Scientifique
BCTC has been extensively studied in scientific research, particularly in the field of pain management. TRPV1 receptors are known to be involved in the perception of pain, and BCTC's ability to selectively block these receptors has made it a potential therapeutic target for the treatment of chronic pain. BCTC has also been investigated for its potential use in the treatment of other conditions such as itch, inflammation, and cancer.
Propriétés
IUPAC Name |
N-(3,5-dichlorophenyl)-4-[3-(trifluoromethyl)phenyl]piperazine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16Cl2F3N3O/c19-13-9-14(20)11-15(10-13)24-17(27)26-6-4-25(5-7-26)16-3-1-2-12(8-16)18(21,22)23/h1-3,8-11H,4-7H2,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYFOWBSKGTXAMW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC(=C2)C(F)(F)F)C(=O)NC3=CC(=CC(=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16Cl2F3N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,5-dichlorophenyl)-4-[3-(trifluoromethyl)phenyl]piperazine-1-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-(2-furylmethyl)-5-{[1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4757774.png)
![2-(4-{[benzyl(methyl)amino]sulfonyl}phenoxy)-N-(3-nitrophenyl)acetamide](/img/structure/B4757783.png)

![5-bromo-2-chloro-N-[4-(4-methyl-1-piperidinyl)phenyl]benzamide](/img/structure/B4757788.png)
![N-[5-(4-chlorophenyl)-1,2,4-thiadiazol-3-yl]-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide](/img/structure/B4757793.png)
![6-(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)-3-(trifluoromethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B4757800.png)
![2-[4-(1,3-benzothiazol-2-ylmethyl)-1-(2-ethoxybenzyl)-2-piperazinyl]ethanol](/img/structure/B4757807.png)
![4-[(3,4-dimethoxyphenyl)sulfonyl]-N-[4-(4-morpholinylsulfonyl)phenyl]-1-piperazinecarbothioamide](/img/structure/B4757820.png)
![5-{[1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-1-methyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4757825.png)


![4-{[2-(3-methoxyphenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}phenyl 4-chlorobenzenesulfonate](/img/structure/B4757848.png)
![N'-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)-2-{[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetohydrazide](/img/structure/B4757850.png)
